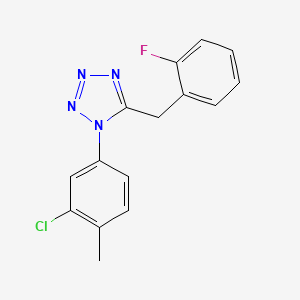![molecular formula C23H15N3O2 B11496899 3-(4-hydroxyphenyl)-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11496899.png)
3-(4-hydroxyphenyl)-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXYPHENYL)-2-PHENYL-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-HYDROXYPHENYL)-2-PHENYL-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of anthranilic acid with formamide to form quinazolin-4(3H)-one, followed by further functionalization to introduce the hydroxyphenyl and phenyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-HYDROXYPHENYL)-2-PHENYL-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
3-(4-HYDROXYPHENYL)-2-[(E)-2-PHENYLETHENYL]QUINAZOLIN-4(3H)-ONE: Known for its antimicrobial activity.
3-BENZYL-2-(4-CHLOROPHENYL)QUINAZOLIN-4(3H)-ONE: Exhibits potent antimicrobial activity against Staphylococcus aureus.
2-SUBSTITUTED QUINAZOLINONES: Studied for their antioxidant properties. The uniqueness of 3-(4-HYDROXYPHENYL)-2-PHENYL-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C23H15N3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenylpyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C23H15N3O2/c27-17-12-10-15(11-13-17)19-14-21-24-20-9-5-4-8-18(20)23(28)26(21)25-22(19)16-6-2-1-3-7-16/h1-14,27H |
InChI Key |
ANVHWJDBJKNENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11496822.png)

![2'-Amino-1'-(2,4-difluorophenyl)-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496839.png)
![4-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496845.png)
![methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11496848.png)
![methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11496851.png)
![N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11496852.png)
![[1,2,4]Triazole-3-thione, 4-ethyl-5-(thiophen-2-yl)-2-(9H-xanthen-9-yl)-2,4-dihydro-](/img/structure/B11496854.png)
![2-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)benzoic acid](/img/structure/B11496860.png)
![3-methoxy-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11496866.png)
![1-(2,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11496876.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11496883.png)
![5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B11496894.png)
![1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11496905.png)
